molecular formula C34H40F3N3O6 B3009716 (S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate CAS No. 875309-83-4

(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate

Cat. No.: B3009716
CAS No.: 875309-83-4
M. Wt: 643.704
InChI Key: QIXVEBLWELMLGM-BJRQXHFHSA-N
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Description

(S)-benzyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C34H40F3N3O6 and its molecular weight is 643.704. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to the specified chemical, such as methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate, have been synthesized, and their crystal structures analyzed. These compounds have demonstrated low cytotoxicity and lack of antibacterial and anti-inflammatory activity in tested concentrations, suggesting potential for incorporation in prodrugs (Yancheva et al., 2015).

Biological Activity Screening

  • Similar compounds like methyl 2-(2-bromo-3-methylbutanamido)-3-phenylpropanoate have been evaluated for cytotoxicity, anti-inflammatory, and antibacterial activities. The findings suggest these compounds have potential as safe ingredients in prodrugs due to their low level of cytotoxicity and absence of antibacterial and anti-inflammatory activity (Yancheva et al., 2015).

DNA Binding Investigations

  • Derivatives of similar compounds have been studied for their interactions with DNA. These studies involve experimental and theoretical techniques, including spectroscopy and molecular docking, indicating spontaneous interactions with DNA via intercalation and external bindings (Arshad et al., 2017).

Enantioselective Synthesis

  • Research on enantiomerically pure derivatives of similar compounds has been conducted, illustrating efficient synthesis methods for these chemicals. Such research contributes to the development of novel synthetic routes for related compounds (Aguirre et al., 2006).

Xanthine Oxidase Inhibitory Properties

  • Studies have evaluated the inhibitory activity of similar compounds against xanthine oxidase, an enzyme involved in the metabolic breakdown of purines. However, these compounds did not show significant inhibitory effects, suggesting their suitability for other biological roles (Smelcerovic et al., 2016).

Synthesis of Heterocyclic Systems

  • Research has explored using similar compounds as precursors for the synthesis of various heterocyclic systems, contributing to the development of novel organic compounds for potential pharmaceutical applications (Toplak et al., 1999).

Synthesis of Amino Acid Mimetics

  • Studies have shown that derivatives of similar compounds can be used in the synthesis of amino acid mimetics, which are crucial for developing new therapeutic agents (Zaman et al., 2005).

Properties

IUPAC Name

benzyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39N3O4.C2HF3O2/c1-23(2)20-28(34-30(36)27(33)19-18-24-12-6-3-7-13-24)31(37)35-29(21-25-14-8-4-9-15-25)32(38)39-22-26-16-10-5-11-17-26;3-2(4,5)1(6)7/h3-17,23,27-29H,18-22,33H2,1-2H3,(H,34,36)(H,35,37);(H,6,7)/t27-,28-,29-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXVEBLWELMLGM-BJRQXHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@H](CCC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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